![molecular formula C15H18O3 B13248744 6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B13248744.png)
6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid is a complex organic compound characterized by a spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their unique three-dimensional architecture. The presence of a spiro carbon moiety in the structure imparts significant stability and rigidity, making it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-hydroxybenzaldehyde with diethyl malonate in the presence of a base can lead to the formation of the benzopyran ring . Subsequent reactions involving cyclopropanation and isopropylation yield the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to accelerate the reaction rates and optimize the conditions for large-scale synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.
化学反応の分析
Types of Reactions
6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different chemical and biological properties.
科学的研究の応用
6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties.
作用機序
The mechanism of action of 6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects .
類似化合物との比較
Similar Compounds
Spiro[cyclopropane-1,1’-indoles]: These compounds share a similar spirocyclic structure but differ in the attached functional groups and biological activities.
Spiro[cyclopropane-1,9’-fluorene]: Another spiro compound with distinct chemical properties and applications.
Uniqueness
The uniqueness of 6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid lies in its specific combination of a benzopyran ring and a cyclopropane moiety. This structure imparts unique chemical reactivity and potential biological activities, making it a valuable compound for various research fields.
特性
分子式 |
C15H18O3 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC名 |
6-propan-2-ylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid |
InChI |
InChI=1S/C15H18O3/c1-9(2)10-3-4-13-11(7-10)15(5-6-18-13)8-12(15)14(16)17/h3-4,7,9,12H,5-6,8H2,1-2H3,(H,16,17) |
InChIキー |
SVLVLBLMPIFDSD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(C=C1)OCCC23CC3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


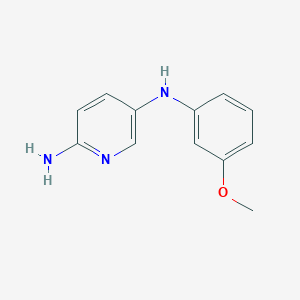
![3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13248664.png)
![3-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B13248666.png)
![[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(furan-2-yl)methyl]amine](/img/structure/B13248670.png)
![2-[(Cyclopentylamino)methyl]benzonitrile](/img/structure/B13248684.png)
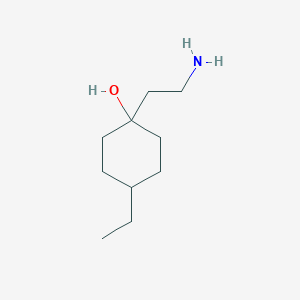
![(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol](/img/structure/B13248696.png)
![2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248702.png)
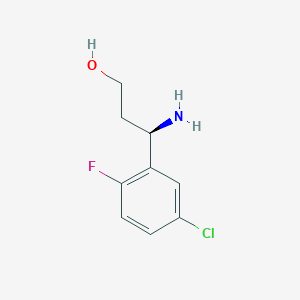
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13248716.png)
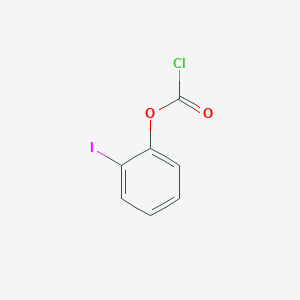
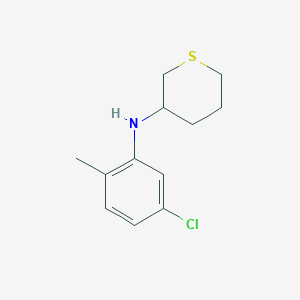
![2-[(4-Methylpentan-2-yl)amino]butan-1-ol](/img/structure/B13248741.png)
![[(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride](/img/structure/B13248745.png)
